6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine
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Overview
Description
6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is an organic compound with the molecular formula C11H8Cl2N2S. It is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and a thioether linkage to a 2,5-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine typically involves the nucleophilic substitution reaction of 2,5-dichlorothiophenol with 3-chloropyridine-6-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thioether linkage and the amine group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2,4-Dichlorophenyl)thio]pyridin-3-amine
- 6-[(2,5-Dichlorophenyl)thio]pyridin-2-amine
- 6-[(2,5-Dichlorophenyl)thio]pyridin-4-amine .
Uniqueness
6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the dichlorophenyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfanylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXRLTPQEPXSJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=NC=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384138 |
Source
|
Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219865-85-7 |
Source
|
Record name | 6-[(2,5-dichlorophenyl)thio]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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